molecular formula C15H14ClNO2 B5804188 N-(5-chloro-2-methylphenyl)-3-methoxybenzamide

N-(5-chloro-2-methylphenyl)-3-methoxybenzamide

Cat. No. B5804188
M. Wt: 275.73 g/mol
InChI Key: RBWLPXLWPURIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-3-methoxybenzamide, also known as CM-156, is a synthetic chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a member of the benzamide family of compounds, and its chemical structure is characterized by a 5-chloro-2-methylphenyl group attached to a 3-methoxybenzamide moiety.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-methoxybenzamide involves its binding to specific target proteins or enzymes, leading to inhibition or modulation of their activity. In the case of CK2, this compound is believed to bind to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of this compound have been reported in various studies. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting CK2 activity. It has also been shown to reduce inflammation and oxidative stress in animal models of disease, suggesting potential applications in the treatment of inflammatory and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methylphenyl)-3-methoxybenzamide is its specificity for certain target proteins or enzymes, which allows for more precise manipulation of biological pathways. However, its moderate yield and potential toxicity at high concentrations may limit its use in certain experiments.

Future Directions

Several future directions for research on N-(5-chloro-2-methylphenyl)-3-methoxybenzamide are possible, including:
1. Investigation of its potential use in combination with other drugs or therapies for cancer treatment.
2. Study of its effects on other target proteins or enzymes involved in disease processes.
3. Development of more efficient and scalable synthesis methods for the compound.
4. Exploration of its potential applications in other areas of research, such as neuroscience and immunology.
5. Investigation of its potential toxicity and safety profile in animal models and human clinical trials.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-3-methoxybenzamide involves several steps, starting with the reaction of 5-chloro-2-methylaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product. The overall yield of the synthesis process is moderate, and several modifications have been proposed to improve the efficiency and purity of the compound.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-methoxybenzamide has been investigated for its potential use in several scientific research applications, including as a tool for studying the role of specific proteins and enzymes in various biological processes. For example, it has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cell signaling and proliferation. By blocking CK2 activity, this compound may have potential applications in cancer research and therapy.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-6-7-12(16)9-14(10)17-15(18)11-4-3-5-13(8-11)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWLPXLWPURIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.